molecular formula C10H12FNO B13046185 1-Amino-1-(4-fluoro-3-methylphenyl)acetone

1-Amino-1-(4-fluoro-3-methylphenyl)acetone

Katalognummer: B13046185
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: OJJCIDAPRXUBBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(4-fluoro-3-methylphenyl)acetone is a fluorinated organic compound with the molecular formula C10H12FNO. This compound is known for its unique molecular structure, which includes an amino group and a fluorinated aromatic ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(4-fluoro-3-methylphenyl)acetone typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve the desired level of purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-1-(4-fluoro-3-methylphenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(4-fluoro-3-methylphenyl)acetone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-1-(4-fluoro-3-methylphenyl)acetone involves its interaction with specific molecular targets and pathways. The compound’s amino group and fluorinated aromatic ring play crucial roles in its binding affinity and reactivity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Amino-1-(4-fluoro-3-methylphenyl)acetone stands out due to its specific fluorinated aromatic ring, which imparts unique chemical and physical properties. This fluorination can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .

Eigenschaften

Molekularformel

C10H12FNO

Molekulargewicht

181.21 g/mol

IUPAC-Name

1-amino-1-(4-fluoro-3-methylphenyl)propan-2-one

InChI

InChI=1S/C10H12FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3

InChI-Schlüssel

OJJCIDAPRXUBBL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C(C(=O)C)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.